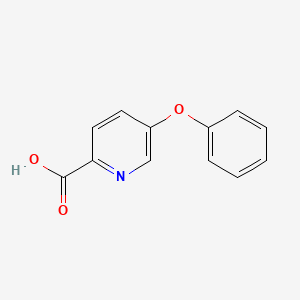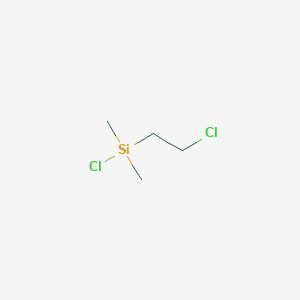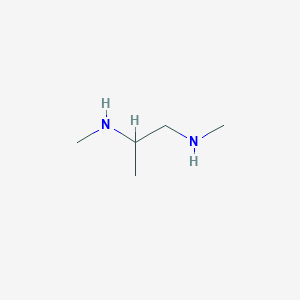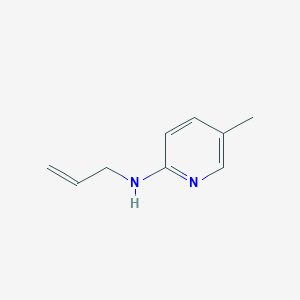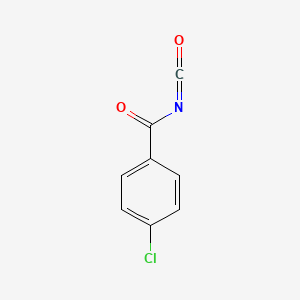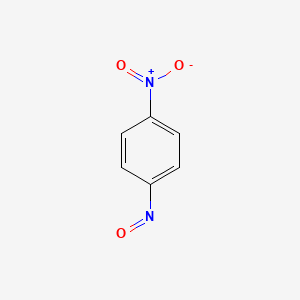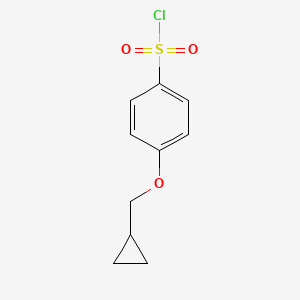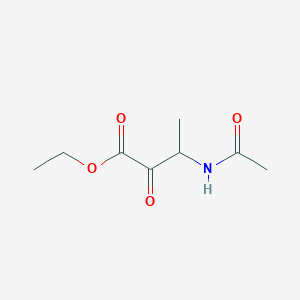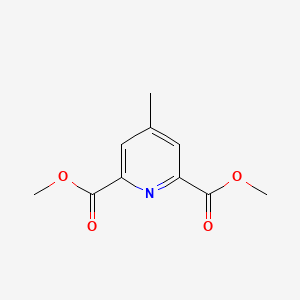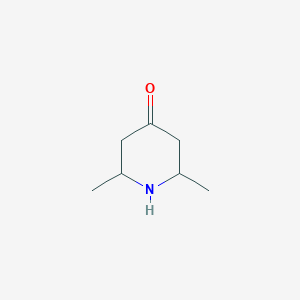
Tris(4-methylphenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tris(4-methylphenyl)silanol is a chemical compound with the molecular formula C21H22OSi . It is a type of silanol, which are compounds containing a Si-OH bond .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to three 4-methylphenyl groups and a hydroxyl group . The average mass of the molecule is 318.484 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H22OSi, an average mass of 318.484 Da, and a monoisotopic mass of 318.143982 Da .Mechanism of Action
Future Directions
properties
CAS RN |
4569-24-8 |
|---|---|
Molecular Formula |
C21H22OSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
hydroxy-tris(4-methylphenyl)silane |
InChI |
InChI=1S/C21H22OSi/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
InChI Key |
FGVRVIQOADVJOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O |
Other CAS RN |
4569-24-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



